Cas no 2228966-86-5 (O-2-(1,3-dimethyl-1H-pyrazol-5-yl)propylhydroxylamine)

O-2-(1,3-dimethyl-1H-pyrazol-5-yl)propylhydroxylamine is a specialized hydroxylamine derivative featuring a 1,3-dimethylpyrazole moiety. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of heterocyclic compounds and functionalized amines. The presence of the pyrazole ring enhances stability while the hydroxylamine group offers reactivity for further derivatization, such as in the synthesis of nitroxides or other N-functionalized products. Its structural features make it suitable for applications in medicinal chemistry, agrochemical research, and materials science, where precise control over nitrogen-containing frameworks is required. Proper handling under inert conditions is recommended due to the reactivity of the hydroxylamine functionality.
O-2-(1,3-dimethyl-1H-pyrazol-5-yl)propylhydroxylamine structure
2228966-86-5 structure
商品名:O-2-(1,3-dimethyl-1H-pyrazol-5-yl)propylhydroxylamine
CAS番号:2228966-86-5
MF:C8H15N3O
メガワット:169.224201440811
CID:6150100
PubChem ID:165629284

O-2-(1,3-dimethyl-1H-pyrazol-5-yl)propylhydroxylamine 化学的及び物理的性質

名前と識別子

    • O-2-(1,3-dimethyl-1H-pyrazol-5-yl)propylhydroxylamine
    • O-[2-(1,3-dimethyl-1H-pyrazol-5-yl)propyl]hydroxylamine
    • EN300-1780390
    • 2228966-86-5
    • インチ: 1S/C8H15N3O/c1-6(5-12-9)8-4-7(2)10-11(8)3/h4,6H,5,9H2,1-3H3
    • InChIKey: ADHXUSRZSHKLTD-UHFFFAOYSA-N
    • ほほえんだ: O(CC(C)C1=CC(C)=NN1C)N

計算された属性

  • せいみつぶんしりょう: 169.121512110g/mol
  • どういたいしつりょう: 169.121512110g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 142
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.4

O-2-(1,3-dimethyl-1H-pyrazol-5-yl)propylhydroxylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1780390-0.5g
O-[2-(1,3-dimethyl-1H-pyrazol-5-yl)propyl]hydroxylamine
2228966-86-5
0.5g
$1577.0 2023-09-20
Enamine
EN300-1780390-0.1g
O-[2-(1,3-dimethyl-1H-pyrazol-5-yl)propyl]hydroxylamine
2228966-86-5
0.1g
$1447.0 2023-09-20
Enamine
EN300-1780390-1.0g
O-[2-(1,3-dimethyl-1H-pyrazol-5-yl)propyl]hydroxylamine
2228966-86-5
1g
$1643.0 2023-06-03
Enamine
EN300-1780390-0.25g
O-[2-(1,3-dimethyl-1H-pyrazol-5-yl)propyl]hydroxylamine
2228966-86-5
0.25g
$1513.0 2023-09-20
Enamine
EN300-1780390-5g
O-[2-(1,3-dimethyl-1H-pyrazol-5-yl)propyl]hydroxylamine
2228966-86-5
5g
$4764.0 2023-09-20
Enamine
EN300-1780390-10g
O-[2-(1,3-dimethyl-1H-pyrazol-5-yl)propyl]hydroxylamine
2228966-86-5
10g
$7065.0 2023-09-20
Enamine
EN300-1780390-0.05g
O-[2-(1,3-dimethyl-1H-pyrazol-5-yl)propyl]hydroxylamine
2228966-86-5
0.05g
$1381.0 2023-09-20
Enamine
EN300-1780390-2.5g
O-[2-(1,3-dimethyl-1H-pyrazol-5-yl)propyl]hydroxylamine
2228966-86-5
2.5g
$3220.0 2023-09-20
Enamine
EN300-1780390-5.0g
O-[2-(1,3-dimethyl-1H-pyrazol-5-yl)propyl]hydroxylamine
2228966-86-5
5g
$4764.0 2023-06-03
Enamine
EN300-1780390-10.0g
O-[2-(1,3-dimethyl-1H-pyrazol-5-yl)propyl]hydroxylamine
2228966-86-5
10g
$7065.0 2023-06-03

O-2-(1,3-dimethyl-1H-pyrazol-5-yl)propylhydroxylamine 関連文献

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O-2-(1,3-dimethyl-1H-pyrazol-5-yl)propylhydroxylamineに関する追加情報

O-2-(1,3-Dimethyl-1H-Pyrazol-5-yl)Propylhydroxylamine: A Comprehensive Overview

O-2-(1,3-Dimethyl-1H-Pyrazol-5-yl)Propylhydroxylamine, also known by its CAS number 2228966-86-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development. The molecule consists of a hydroxylamine group attached to a propyl chain, which is further connected to a 1,3-dimethylpyrazole ring. This combination of functional groups and heterocyclic structures contributes to its diverse chemical reactivity and biological activity.

The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a common structural motif in many bioactive compounds. In this compound, the pyrazole ring is substituted with two methyl groups at positions 1 and 3, which can influence its electronic properties and stability. The hydroxylamine group (-NHOH), on the other hand, is known for its ability to participate in various chemical reactions, including nucleophilic substitutions and oxidations. The propyl chain serves as a linker between these two functional groups, potentially affecting the compound's solubility and bioavailability.

Recent studies have explored the potential of O-2-(1,3-Dimethyl-1H-Pyrazol-5-yl)Propylhydroxylamine in medicinal chemistry. Researchers have investigated its role as a precursor for the synthesis of more complex molecules with therapeutic potential. For instance, the hydroxylamine group can be converted into an amine or an amide, enabling the construction of peptide-like structures or other bioactive agents. Additionally, the pyrazole ring's reactivity has been leveraged in the development of novel anti-inflammatory and anticancer agents.

In terms of synthesis, this compound can be prepared through various routes, including nucleophilic substitution reactions or hydroxylation processes. The choice of synthetic pathway depends on the availability of starting materials and the desired purity of the final product. Recent advancements in catalytic methods have also facilitated more efficient and environmentally friendly syntheses of similar compounds.

The biological activity of O-2-(1,3-Dimethyl-1H-Pyrazol-5-yl)Propylhydroxylamine has been studied in vitro and in vivo models. Early experiments suggest that it exhibits moderate antioxidant properties, which could be beneficial in combating oxidative stress-related diseases. Furthermore, its ability to modulate enzyme activity has been explored, with promising results in inhibiting certain kinases associated with cancer progression.

From an analytical standpoint, this compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide insights into its molecular structure, purity, and stability under different conditions. Recent improvements in analytical techniques have allowed for more precise determination of its physicochemical properties.

In conclusion, O-2-(1,3-Dimethyl-1H-Pyrazol-5-yl)Propylhydroxylamine represents a valuable building block in organic synthesis with potential applications in drug discovery and development. Its unique combination of functional groups and structural features makes it an attractive candidate for further research. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in advancing modern medicine.

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